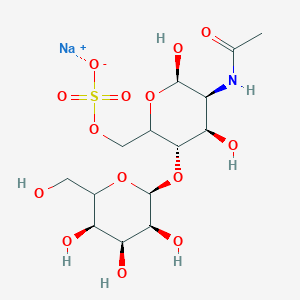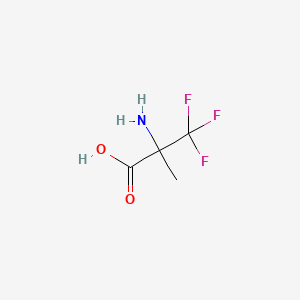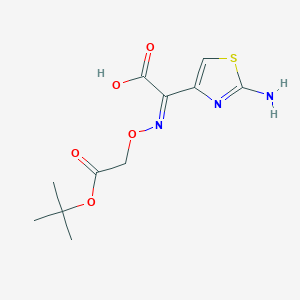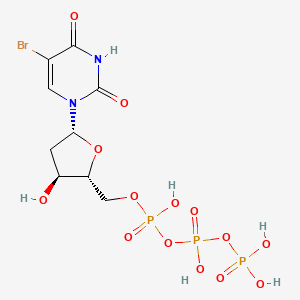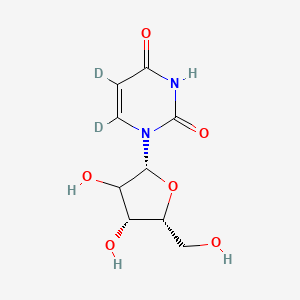![molecular formula C₂₀H₂₄N₂O₃ B1140994 (3R,4S,6S)-3-ethenyl-6-[(R)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-ol CAS No. 128241-59-8](/img/structure/B1140994.png)
(3R,4S,6S)-3-ethenyl-6-[(R)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-ol
Vue d'ensemble
Description
Cinchonan-3,9-diol, 6’-methoxy-, (3alpha,8alpha,9R)-(9CI) is a chemical compound that belongs to the class of cinchona alkaloids These alkaloids are naturally occurring compounds found in the bark of cinchona trees Cinchona alkaloids have been historically significant due to their medicinal properties, particularly in the treatment of malaria
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cinchonan-3,9-diol, 6’-methoxy-, (3alpha,8alpha,9R)-(9CI) typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Extraction: The initial step involves the extraction of cinchona alkaloids from the bark of cinchona trees.
Modification: The extracted alkaloids are then chemically modified to introduce the methoxy group at the 6’ position and the diol groups at the 3 and 9 positions.
Purification: The final compound is purified using techniques such as chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of Cinchonan-3,9-diol, 6’-methoxy-, (3alpha,8alpha,9R)-(9CI) may involve large-scale extraction and chemical modification processes. The use of advanced purification techniques ensures the production of high-quality compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Cinchonan-3,9-diol, 6’-methoxy-, (3alpha,8alpha,9R)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may require catalysts or specific reagents depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various reduced forms of the compound.
Applications De Recherche Scientifique
Cinchonan-3,9-diol, 6’-methoxy-, (3alpha,8alpha,9R)-(9CI) has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a chiral catalyst in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: It serves as a tool for studying biological processes and interactions at the molecular level.
Medicine: The compound’s potential therapeutic properties are being explored for the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Cinchonan-3,9-diol, 6’-methoxy-, (3alpha,8alpha,9R)-(9CI) involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinine: Another cinchona alkaloid with antimalarial properties.
Cinchonidine: A related compound with similar structural features.
Cinchonine: Another member of the cinchona alkaloid family.
Uniqueness
Cinchonan-3,9-diol, 6’-methoxy-, (3alpha,8alpha,9R)-(9CI) is unique due to its specific structural modifications, such as the methoxy group at the 6’ position and the diol groups at the 3 and 9 positions. These modifications confer distinct chemical and biological properties, making it valuable for various applications.
Propriétés
IUPAC Name |
(3R,4S,6S)-3-ethenyl-6-[(R)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-3-20(24)12-22-9-7-13(20)10-18(22)19(23)15-6-8-21-17-5-4-14(25-2)11-16(15)17/h3-6,8,11,13,18-19,23-24H,1,7,9-10,12H2,2H3/t13-,18-,19+,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSRUJCFCZKMFMB-JZOCTASASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4(C=C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@]4(C=C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501258647 | |
| Record name | Cinchonan-3,9-diol, 6′-methoxy-, (3α,8α,9R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501258647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128241-59-8 | |
| Record name | Cinchonan-3,9-diol, 6′-methoxy-, (3α,8α,9R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128241-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cinchonan-3,9-diol, 6′-methoxy-, (3α,8α,9R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501258647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






